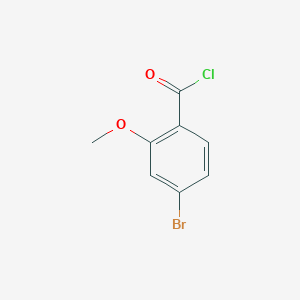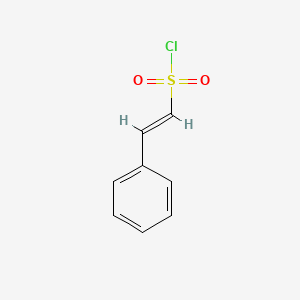
(R,R)-NORPHOS-Rh
Overview
Description
(R,R)-NORPHOS-Rh is a chiral phosphine-rhodium complex which has been used in asymmetric synthesis for the past few decades. This complex has been used in a variety of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic molecules. It is a powerful and versatile catalyst for organic synthesis, and has been used in a variety of reaction types, including hydrogenation, hydroformylation, and carbonylation reactions.
Scientific Research Applications
Enantioselective Catalysis
- Asymmetric Hydroformylation : (R,R)-NORPHOS-Rh has been utilized in enantioselective catalysis, specifically in the asymmetric hydroformylation of norbornylene and other [2.2.1]-bicyclic olefins. This process demonstrates moderate to excellent enantioselectivity, highlighting its potential in asymmetric synthesis (Huang et al., 2005).
Catalyst Efficiency and Reactivity
- Reactivity and Regioselectivity in Hydroformylation : In a study on homobimetallic rhodium norbornadiene complexes, the racemic bimetallic Rh complex, which likely includes (R,R)-NORPHOS-Rh, showed high reactivity and regioselectivity for linear aldehydes in hydroformylation of 1-alkenes. The study suggests a mechanism involving bimetallic cooperativity between two rhodium centers (Broussard et al., 1993).
Synthesis and Application in Asymmetric Hydrogenation
- Synthesis of Chiral Bisphosphanes : A study detailed an efficient synthesis of new chiral bisphosphanes derived from NORPHOS. These were applied in benchmark Rh-catalyzed hydrogenations of enamides, securing excellent chemical yields and enantiomeric purities, demonstrating the versatility of NORPHOS derivatives in asymmetric catalysis (Szwaczko et al., 2021).
Asymmetric Arylation
- Catalytic Asymmetric Arylation : (R,R)-NORPHOS-Rh catalysts were employed in the enantioselective catalytic arylation of ethyl glyoxylate with organoboron reagents. This process resulted in the formation of ethyl mandelate derivatives with high yield and good enantioselectivity. The use of these catalysts, including (R,R)-NORPHOS-Rh, indicates their potential in asymmetric arylation reactions (Marques et al., 2014).
Stereoselective Synthesis
- Stereoselective Synthesis of Norephedrine and Norpseudoephedrine : A study demonstrated the stereoselective preparation of both norephedrine and norpseudoephedrine enantiomers using asymmetric transfer hydrogenation catalyzed by chiral Rh-complexes, which possibly includes (R,R)-NORPHOS-Rh. This indicates its role in the synthesis of important pharmaceutical compounds (Lee et al., 2012).
Chiral Catalysts in Organic Synthesis
- Asymmetric Hydrogenation of Olefin Derivatives : (R,R)-NORPHOS-Rh complexes have been used in asymmetric hydrogenation of olefin derivatives, showing significant potential in the synthesis of optically active compounds. This underscores the utility of (R,R)-NORPHOS-Rh in the field of organic synthesis (Liu & Ding, 2005).
properties
IUPAC Name |
cycloocta-1,5-diene;(3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl)-diphenylphosphane;rhodium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28P2.C8H12.BF4.Rh/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-22,24-25,30-31H,23H2;1-2,7-8H,3-6H2;;/q;;-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXNIIPVFLWYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40BF4P2Rh- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-NORPHOS-Rh | |
CAS RN |
521272-85-5 | |
| Record name | (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




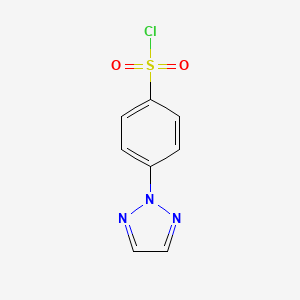


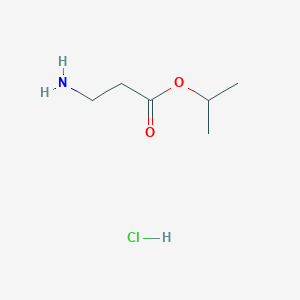
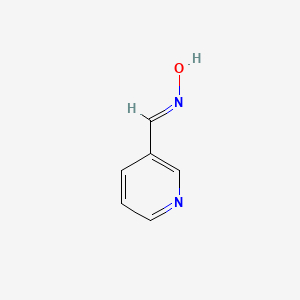
![2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol](/img/structure/B3426329.png)
![3-[3-(4-Chloro-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3426331.png)
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3426334.png)

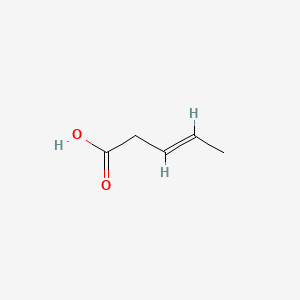
![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B3426362.png)
